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Compound of Interest

Compound Name: CCT251236

Cat. No.: B606551

A comparative analysis of two potent small molecules targeting the Heat Shock Factor 1
(HSF1) pathway reveals the evolution of a chemical probe into a clinical candidate. This guide
synthesizes preclinical data for CCT251236, a notable chemical probe, and its optimized
successor, CCT361814 (NXP800), a clinical-stage investigational drug. The data underscores
the successful multiparameter optimization strategy that led to the development of NXP800 as
a promising agent for cancers dependent on the HSF1 pathway, particularly certain types of
ovarian and endometrial cancers.

CCT251236 was initially identified through a phenotypic screen as a potent inhibitor of the
HSF1 stress pathway.[1][2] While it demonstrated significant in vitro activity and in vivo efficacy,
further development was necessary to optimize its pharmaceutical properties.[1][3] CCT361814
(NXP800) emerged from this optimization process as a first-in-class, orally bioavailable HSF1
pathway inhibitor with an improved preclinical profile.[4][5][6] NXP800 is now in Phase 1 clinical
trials.[4][7]

The mechanism of action for this class of compounds is novel. Instead of directly targeting the
HSF1 transcription factor, which is considered challenging to drug, NXP800 acts indirectly.[8] It
activates the GCN2 kinase, which in turn initiates the integrated stress response (ISR).[9][10]
This chronic activation of the ISR is cytotoxic to cancer cells that are highly dependent on the
HSF1 pathway for survival, a vulnerability particularly seen in tumors with ARID1a mutations.[4]
[11][12]
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The following tables summarize the key preclinical data for CCT251236 and CCT361814
(NXP800), highlighting the improvements achieved through medicinal chemistry optimization.

Table 1: In Vitro Potency

Target )
Compound Cell Line Assay IC50 /| GI50
Pathway
HSF1 Pathway HSP72 Induction
CCT251236 o SK-OV-3 o 19 nM[13]
Inhibition Inhibition
o ] 2.2 nM (free
Antiproliferative o
o SK-OV-3 Growth Inhibition ~ GI50: 1.1 nM)
Activity
[13]
Data not
) explicitly
CCT361814 HSF1 Pathway HSP72 Induction )
o SK-OV-3 o provided, but
(NXP800) Inhibition Inhibition )
described as
potent.
pGI50 > 7.3
Antiproliferative Ovarian Cancer o (more potent
o Growth Inhibition )
Activity Cell Panel than carboplatin)
[14]

Table 2: In Vivo Efficacy in Ovarian Cancer Xenograft Models
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Compound Mouse Model Dosing Outcome
SK-OV-3 Human 20 mg/kg, oral
) ) o ) 70% Tumor Growth
CCT251236 Ovarian Carcinoma administration for 33 o
Inhibition (% TGI)[13]
Xenograft days
Human Ovarian o ) .
CCT361814 ) Oral administration Tumor regression[5]
Adenocarcinoma .
(NXP800) (dose not specified) [14]
Xenograft
ARIDla-mutated o ] Tumor regression and
) ) Oral administration for )
Gastric Carcinoma substantial tumor
28 days N
Xenograft (SNU-1) growth inhibition[15]

Table 3: Pharmacokinetic Parameters

Compound Species Key Parameters

Low total blood clearance and
CCT251236 Mouse ] o
moderate oral bioavailability.[3]

Good pharmacokinetic
properties, including oral

CCT361814 (NXP800) Mouse, Rat, Dog bioavailability.[4][16] Optimized
to reduce P-glycoprotein efflux.
[51[14]

Experimental Protocols

HSP72 Induction Inhibition Assay: As described in the literature, SK-OV-3 cells were pre-
treated with the test compound for a specified period (e.g., 1 hour) before the addition of an
HSP9O0 inhibitor like 17-AAG (250 nM) to induce HSP72 expression.[1][3] After a further
incubation period (e.g., 18 hours), the levels of HSP72 were quantified using a cell-based
ELISA. The IC50 value was determined as the concentration of the compound that inhibited the
HSP72 signal by 50% compared to the 17-AAG induced control.[3]

Cellular Growth Inhibition Assay: The antiproliferative activity of the compounds was assessed
using assays such as the CellTiter-Blue assay.[5] Cancer cells were treated with a range of
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compound concentrations for a period of 96 hours.[1][5] The cell viability was then measured
and compared to a vehicle-treated control to determine the GI50 value, which is the
concentration of the compound that causes a 50% reduction in cell growth.[5]

In Vivo Xenograft Studies: Human cancer cell lines, such as SK-OV-3 or SNU-1, were
implanted into immunocompromised mice.[13][15] Once tumors reached a palpable size, the
mice were randomized into vehicle control and treatment groups. The compounds were
administered orally at specified doses and schedules.[13][15] Tumor volumes were measured
regularly over the course of the study to determine the extent of tumor growth inhibition or
regression.[15]

Visualizing the Pathway and Process

To better understand the underlying mechanisms and the progression from a chemical probe to
a clinical candidate, the following diagrams are provided.
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Caption: Mechanism of action for NXP800 in HSF1 pathway inhibition.
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Caption: Development workflow from CCT251236 to NXP800.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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